Cas no 6131-38-0 ((2-hydroxy-4-methoxyphenyl)-(4-methoxyphenyl)methanone)

(2-hydroxy-4-methoxyphenyl)-(4-methoxyphenyl)methanone structure
6131-38-0 structure
Product Name:(2-hydroxy-4-methoxyphenyl)-(4-methoxyphenyl)methanone
Numero CAS:6131-38-0
MF:C15H14O4
MW:258.269264698029
CID:1626757
PubChem ID:96154
Update Time:2025-04-21

(2-hydroxy-4-methoxyphenyl)-(4-methoxyphenyl)methanone Proprietà chimiche e fisiche

Nomi e identificatori

    • (2-hydroxy-4-methoxyphenyl)-(4-methoxyphenyl)methanone
    • ST50979585
    • NSC56770
    • SureCN228916
    • 2-hydroxy-4',4-dimethoxybenzophenone
    • AC1Q5EIQ
    • 2'-hydroxy-4,4'-dimethoxybenzophenone
    • (2-hydroxy-4-methoxyphenyl)(4-methoxyphenyl)methanone
    • 2-hydroxy-4,4'-dimethoxybenzophenone
    • 2-hydroxy-4,4'-dimethoxy-benzophenone
    • 2-hydroxy-4-methoxy-4'-methoxybenzophenone
    • AC1L3VUQ
    • BRN 1982245
    • Methanone, (2-hydroxy-4-methoxyphenyl)(4-methoxyphenyl)-
    • ST50979585; NSC56770; SureCN228916; 2-hydroxy-4',4-dimethoxybenzophenone; AC1Q5EIQ; 2'-hydroxy-4,4'-dimethoxybenzophenone; (2-hydroxy-4-methoxyphenyl)(4-methoxyphenyl)methanone; (2-Hydroxy-4-methoxyphenyl)(4-methoxyphenyl)methanone; 2-hydroxy-4,4'-dimethoxybenzophenone; 2-hydroxy-4,4'-dimethoxy-benzophenone; 2-hydroxy-4-methoxy-4'-methoxybenzophenone; AC1L3VUQ; BRN 1982245; Methanone, (2-hydroxy-4-methoxyphenyl)(4-methoxyphenyl)-;
    • (2-Hydroxy-4-methoxyphenyl) (4-methoxyphenyl)methanone
    • DTXSID10210214
    • NSC 56770
    • NCIOpen2_002283
    • MTZ4N6TC5L
    • UNII-MTZ4N6TC5L
    • AKOS024353458
    • SCHEMBL228916
    • 6131-38-0
    • 4,4'-Dimethoxy-2-hydroxybenzophenone
    • 4-08-00-03164 (Beilstein Handbook Reference)
    • NSC-56770
    • (2-Hydroxy-4-methoxyphenyl) (4-methoxyphenyl) methanone
    • BDACRXKSBPLSJG-UHFFFAOYSA-N
    • BENZOPHENONE, 2-HYDROXY-4,4'-DIMETHOXY-
    • Inchi: 1S/C15H14O4/c1-18-11-5-3-10(4-6-11)15(17)13-8-7-12(19-2)9-14(13)16/h3-9,16H,1-2H3
    • Chiave InChI: BDACRXKSBPLSJG-UHFFFAOYSA-N
    • Sorrisi: O(C)C1C=CC(=C(C=1)O)C(C1C=CC(=CC=1)OC)=O

Proprietà calcolate

  • Massa esatta: 258.08922
  • Massa monoisotopica: 258.08920892g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 4
  • Complessità: 297
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 55.8Ų

Proprietà sperimentali

  • PSA: 55.76
  • LogP: 2.64040
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso